N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
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Overview
Description
“N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide” is a chemical compound. Its formula is C11H8ClNOS and it has a molecular weight of 237.705 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC Standard InChI: InChI=1S/C11H8ClNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H, (H,13,14) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. For instance, thiophene derivatives are known to have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : One study discusses the synthesis of related N-(p-chlorophenyl) carboxamides and their exposure to UV oxidative irradiation, leading to the formation of benzo[d]-furo[3,2-f] phenanthridin-10 (9H)-one and benzo[d]-thieno[3,2-f] phenanthridin-10 (9H)-one (Karminski-Zamola & Bajić, 1989).
- Dearomatising Rearrangements : Another research demonstrates that thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation when treated with LDA, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).
Photostabilization Applications
- Photostabilizers for Polyvinyl Chloride : A study synthesized new thiophenes, including N-[(3-bromo-2-methylthiophen-5-yl)methylene] derivatives, which effectively reduced the level of photodegradation in poly(vinyl chloride) films (Balakit et al., 2015).
Biological Activity
Antibacterial and Antifungal Activities : N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, a related compound, demonstrated significant in vitro antibacterial and antifungal activities against various strains (Desai et al., 2011).
Anticancer Activity : New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, created by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents, showed promising in vitro cytotoxicity against several cancer cell lines (Atta & Abdel-Latif, 2021).
DNA Binding : N-(3-dimethylaminopropyl) naphtho[2,1-b]thiophene-4-carboxamide and its derivatives have demonstrated the ability to bind to DNA via intercalation, with varying binding constants depending on the substituents (Hopkins et al., 1991).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets . For instance, some thiophene-based drugs, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers, respectively .
Mode of Action
For example, some thiophene derivatives have been found to activate the STING protein, triggering the IRF and NF-κB pathways . This interaction involves the formation of two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction between the agonist and the CDN-binding domain of the STING protein .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(19-2,11-5-3-6-12(16)9-11)10-17-14(18)13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALWCMMVLYPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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